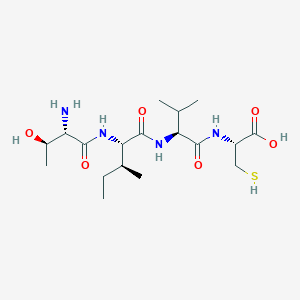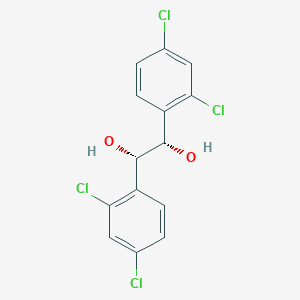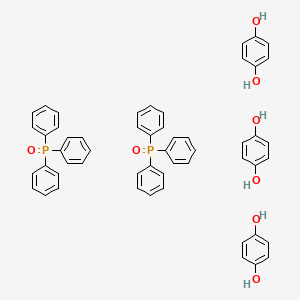
Benzene-1,4-diol--oxo(triphenyl)-lambda~5~-phosphane (3/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) is a complex organophosphorus compound It features a benzene ring substituted with hydroxyl groups at the 1 and 4 positions, and a triphenylphosphine oxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) typically involves the reaction of benzene-1,4-diol with triphenylphosphine oxide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
作用机制
The mechanism of action for Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) involves its interaction with specific molecular targets. The hydroxyl groups and phosphine oxide moiety can participate in various chemical reactions, influencing biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
Hydroquinone: Benzene-1,4-diol without the phosphine oxide group.
Triphenylphosphine oxide: Lacks the benzene-1,4-diol moiety.
Quinones: Oxidized derivatives of benzene-1,4-diol.
属性
CAS 编号 |
869734-69-0 |
|---|---|
分子式 |
C54H48O8P2 |
分子量 |
886.9 g/mol |
IUPAC 名称 |
benzene-1,4-diol;diphenylphosphorylbenzene |
InChI |
InChI=1S/2C18H15OP.3C6H6O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*7-5-1-2-6(8)4-3-5/h2*1-15H;3*1-4,7-8H |
InChI 键 |
MIQQWQYMYXIJOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
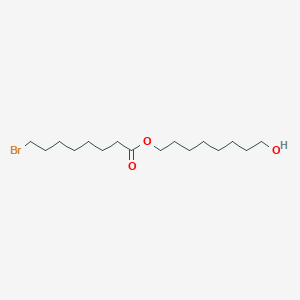
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
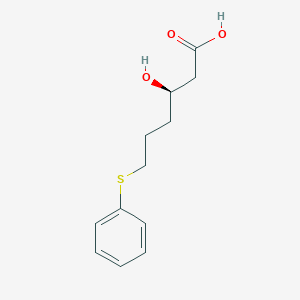
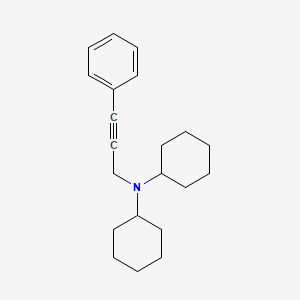
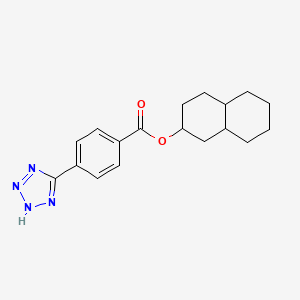
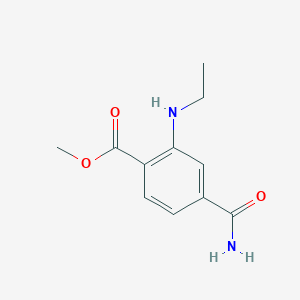
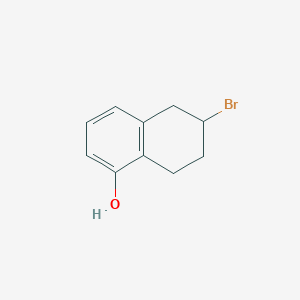
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
